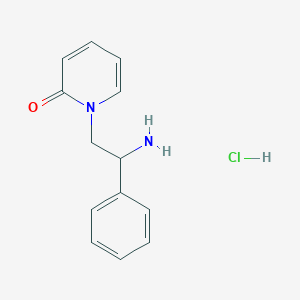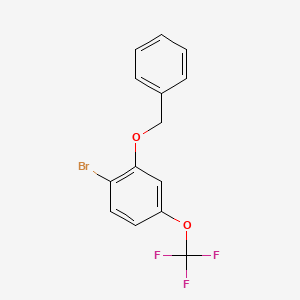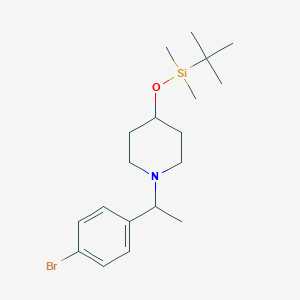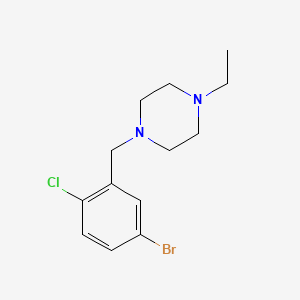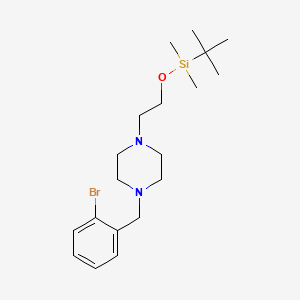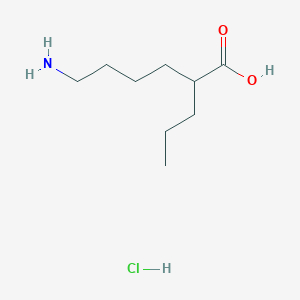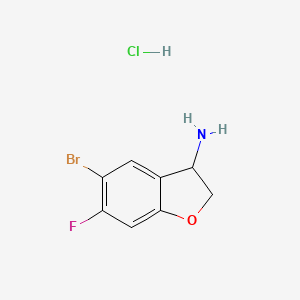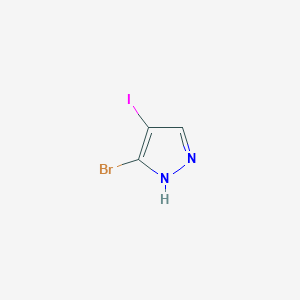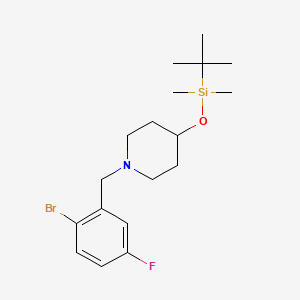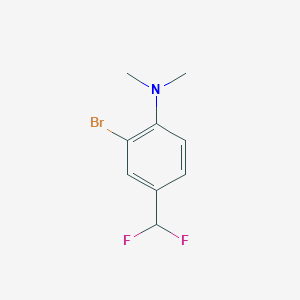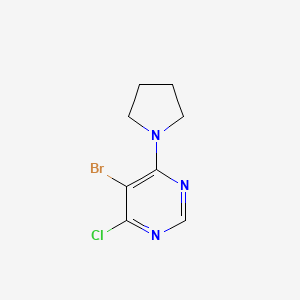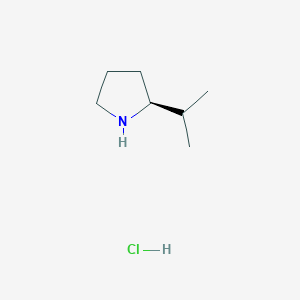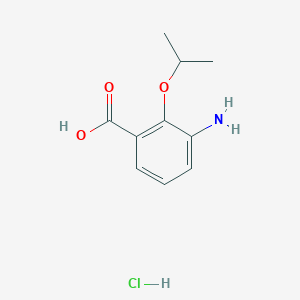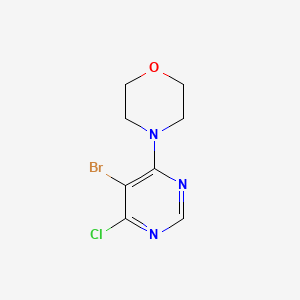
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine
説明
Molecular Structure Analysis
The molecular formula of “4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is C8H9BrClN3O . The InChI code is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 .
Physical And Chemical Properties Analysis
The molecular weight of “4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is 278.53 g/mol . It is a solid at room temperature .
科学的研究の応用
Synthesis of Intermediate Compounds in Pharmacological Research
4-(Pyrimidin-4-yl)morpholines have been utilized as key intermediates in the synthesis of compounds with pharmacological potential. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been synthesized as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, showcasing their utility in cancer research (Lei et al., 2017).PI3K and PIKKs Inhibition Research
The molecule has been identified as a privileged pharmacophore for the inhibition of PI3K and PIKKs, essential pathways in cell signaling. The utility of morpholine as a kinase hinge binder, particularly in co-planar conformations with adjacent aromatic cores, is significant for research into selective kinase inhibitors, as seen in the study of novel inhibitors of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).Antimicrobial Research
Morpholine analogues, including 4-(Pyrimidin-4-yl)morpholines, have been used in the synthesis of compounds with significant antimicrobial properties. This includes efficacy against various bacterial and fungal strains, indicating the molecule's potential as a building block for new antimicrobial agents (Desai et al., 2013).Parkinson's Disease Research
The molecule has been involved in the synthesis of potential PET agents for imaging LRRK2 enzyme in Parkinson's disease. This highlights its role in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).Analgesic Activity Research
Research has been conducted on pyrimidine derivatives, including those with morpholine groups, for their analgesic and ulcerogenic activities. This indicates the potential use of these compounds in pain management and the study of their safety profiles (Chaudhary et al., 2012).Anti-inflammatory Agents Research
Pyrimidine derivatives containing morpholine analogues have been synthesized and evaluated for their anti-inflammatory activities, suggesting their potential in developing new anti-inflammatory drugs (Chaydhary et al., 2015).Cancer Research
Some 4-anilinoquinazolines, substituted by morpholine groups, have been tested for their cytotoxic effects and structure-activity relationships in cancer research. The study of these compounds contributes to understanding their potential as cancer therapeutics (Jantová et al., 2001).
Safety And Hazards
“4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4-(5-bromo-6-chloropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDFJROGIOVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



